molecular formula C4H12Br3N-2 B1174380 1,6-Hexamethylene-bis-cyanoguanidine CAS No. 15849-70-9

1,6-Hexamethylene-bis-cyanoguanidine

Katalognummer: B1174380
CAS-Nummer: 15849-70-9
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₀H₁₈N₈ and a molecular weight of 250.30 g/mol. The compound is registered under Chemical Abstracts Service number 15894-70-9 and European Community number 240-032-4. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine. The compound demonstrates remarkable structural complexity with its InChI identifier being InChI=1S/C10H18N8/c11-7-17-9(13)15-5-3-1-2-4-6-16-10(14)18-8-12/h1-6H2,(H3,13,15,17)(H3,14,16,18), and its Simplified Molecular Input Line Entry System notation as N#CNC(=N)NCCCCCCNC(=N)NC#N.

The compound exhibits extensive nomenclature variations reflecting its chemical complexity and diverse applications. Alternative systematic names include N,N‴-1,6-hexanediylbis[N′-cyanoguanidine], guanidine N,N‴-1,6-hexanediylbis[N′-cyano-], and 1,1′-(1,6-hexanediyl)bis(3-cyanoguanidine). Common names encompass 1,6-bis(cyanoguanidino)hexane, 1,6-hexamethylenebis(dicyanamide), and hexamethylenebis(dicyanodiamide). The German nomenclature follows as 1,1′-(1,6-Hexandiyl)bis(3-cyanguanidin), while the French equivalent is 1,1′-(1,6-Hexanediyl)bis(3-cyanoguanidine). This extensive naming system reflects the compound's significance across different chemical disciplines and international research communities.

Property Value Reference
Molecular Formula C₁₀H₁₈N₈
Molecular Weight 250.30 g/mol
Chemical Abstracts Service Number 15894-70-9
European Community Number 240-032-4
Density 1.25 g/cm³
Melting Point >295°C
Boiling Point 437.7°C at 760 mmHg

The molecular structure consists of a central hexamethylene chain with cyanoguanidine groups attached at both terminal positions. This symmetric arrangement provides the compound with unique chemical properties, including high nitrogen content contributing to approximately 44.8% of the total molecular weight. The presence of multiple nitrogen-containing functional groups enables extensive hydrogen bonding and coordination chemistry applications. The compound exists primarily as a white to off-white crystalline solid under standard conditions, with limited water solubility of approximately 7.05 mg/L at 25°C.

Historical Development and Discovery

The historical development of this compound traces back to the mid-20th century research into antimicrobial compounds and pharmaceutical intermediates. Patent literature reveals that systematic preparation methods were established by the late 1970s, with United States Patent 4,250,109 filed in 1979 describing novel synthetic approaches for preparing hexamethylene bis-dicyandiamide without using poisonous substances. This early work addressed significant safety concerns associated with previous synthesis methods that relied on highly toxic cyanogen halides, marking a crucial advancement in safe industrial production.

The compound gained prominence through its identification as a critical intermediate for chlorhexidine synthesis, a potent antimicrobial agent effective against both gram-positive and gram-negative bacteria. United States Patent 5,041,655 from 1988 detailed improved preparation methods using alkali dicyanamide and hexamethylene diammonium salts in alcoholic solutions, demonstrating enhanced space-time yields and shortened reaction times. These developments reflected the growing industrial demand for efficient synthesis routes to support pharmaceutical manufacturing scales.

Chinese research contributions became significant in the 2000s, with Patent CN101511781B from 2006 describing comprehensive methods for preparing hexamethylene bi-cyanoguanidines and chlorhexidine. Subsequently, Patent CN102993057B from 2012 introduced environmentally friendly synthesis approaches using n-butanol or n-butanol-water mixtures as solvents, achieving yields up to 96% with purities reaching 98.73%. These advances emphasized the evolution toward greener chemistry principles while maintaining high production efficiency.

Year Development Patent/Reference
1979 First safe industrial preparation method US Patent 4,250,109
1988 Improved alcoholic synthesis route US Patent 5,041,655
2006 Comprehensive preparation methods CN Patent 101511781B
2012 Environmental-friendly synthesis CN Patent 102993057B

The historical progression demonstrates a clear trajectory from fundamental discovery to optimized industrial processes. Early synthesis challenges centered on safety concerns related to toxic reagents, leading to innovative approaches that eliminated hazardous materials while improving yields. The development timeline reflects increasing sophistication in understanding the compound's synthetic requirements and industrial applications, particularly as demand grew for chlorhexidine and related antimicrobial compounds in healthcare settings.

Position within Guanidine/Biguanide Chemistry

This compound occupies a pivotal position within the broader landscape of guanidine and biguanide chemistry as a versatile synthetic intermediate. The compound serves as a crucial precursor for bisbiguanide synthesis, representing an essential link between simple guanidine derivatives and complex polyfunctional structures. Its unique molecular architecture, featuring two cyanoguanidine units connected by a flexible hexamethylene spacer, enables the formation of extended biguanide systems through subsequent chemical transformations.

The compound functions as a key intermediate in the synthesis of 1,6-di(N⁵-p-chlorophenyl-N¹-diguanide)hexane, commonly known as chlorhexidine, which represents one of the most important antimicrobial bisbiguanides in pharmaceutical applications. This synthetic pathway illustrates the compound's role in bridging fundamental cyanoguanidine chemistry with advanced pharmaceutical applications. The transformation involves nucleophilic substitution reactions where the cyano groups are replaced by aromatic amine substituents, demonstrating the versatility of the cyanoguanidine functional groups in synthetic chemistry.

Within the classification of guanidine derivatives, this compound belongs to the cyanoguanidine subfamily, characterized by the presence of cyano groups attached to the guanidine nitrogen atoms. This structural feature imparts unique reactivity patterns, enabling the compound to participate in various condensation reactions, nucleophilic substitutions, and cyclization processes. The cyano functionality serves as an electron-withdrawing group, increasing the electrophilicity of the guanidine carbon centers and facilitating subsequent chemical modifications.

Chemical Class Structural Features Synthetic Applications
Cyanoguanidines N-cyano substituted guanidines Biguanide precursors
Bis-cyanoguanidines Two cyanoguanidine units Polybiguanide synthesis
Aliphatic spacers Flexible carbon chains Extended molecular frameworks

The compound's position in biguanide chemistry extends to its role in polymer science and materials applications. The bis-functional nature allows for cross-linking reactions that generate polymeric networks with enhanced mechanical properties and thermal stability. Research has demonstrated the utility of cyanoguanidine-derived polymers in developing advanced materials for coating applications, adhesives, and composite systems. The high nitrogen content contributes to flame-retardant properties, making these materials valuable for specialized industrial applications.

Contemporary research continues to explore the compound's potential in emerging areas of guanidine chemistry, including its use as a building block for nitrogen-rich energetic materials and as a precursor for novel pharmaceutical compounds beyond traditional antimicrobials. The systematic study of its reactivity patterns has revealed opportunities for developing new synthetic methodologies that leverage the unique properties of the cyanoguanidine functional groups. These developments position this compound as a continuing focal point for innovation in synthetic organic chemistry and materials science.

Eigenschaften

CAS-Nummer

15849-70-9

Molekularformel

C4H12Br3N-2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,6-Hexamethylene-bis-cyanoguanidine can be synthesized through the reaction of 1,6-hexanediamine with cyanamide under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO) , to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with a purity of at least 99% .

Analyse Chemischer Reaktionen

Types of Reactions: 1,6-Hexamethylene-bis-cyanoguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

HMBCG vs. Polyhexamethylene Biguanidine Hydrochloride

  • Structural Differences: HMBCG contains cyanoguanidine groups, whereas polyhexamethylene biguanidine (PHMB) features biguanide moieties linked by hexamethylene chains. PHMB is a polymer, while HMBCG is a small molecule .
  • Applications : HMBCG serves as a synthetic intermediate, while PHMB is directly used as an antimicrobial agent in disinfectants due to its cationic charge and membrane-disrupting properties .

HMBCG vs. Hexamethylene Diisocyanate (HDI)

  • Reactivity: HDI is highly reactive due to isocyanate groups, forming polyurethanes, while HMBCG’s cyanoguanidine groups participate in hydrogen bonding and coordination chemistry .
  • Safety : HDI poses respiratory and dermal hazards (GHS Category 1B), whereas HMBCG’s safety profile is less documented but presumed milder due to its intermediate role .

HMBCG vs. Chlorhexidine Derivatives

  • Solubility: Chlorhexidine derivatives are highly water-soluble, enabling topical formulations, while HMBCG’s low solubility limits it to non-aqueous synthetic processes .

Performance in Industrial Contexts

  • Thermal Stability : HMBCG’s high melting point (>295°C) surpasses that of hexamethylene diamine (42°C), making it suitable for high-temperature reactions .
  • Cost-Effectiveness : HMBCG is less expensive than specialty antimicrobials like PHMB but more costly than commodity chemicals like hexamethylene diamine .

Q & A

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound analogs?

  • Methodological Answer : Synthesize derivatives with modified spacer lengths (e.g., C4 vs. C8 alkyl chains) or substituents (e.g., halogens, methyl groups). Use comparative molecular field analysis (CoMFA) to correlate steric/electronic properties with bioactivity. Validate SAR trends through minimum inhibitory concentration (MIC) assays against Gram-positive/-negative pathogens .

Data Presentation and Critical Analysis

  • Tables : Include raw data (e.g., reaction yields, spectral peaks) in appendices. Processed data (e.g., kinetic constants, EC50 values) should be summarized in tables with uncertainties (e.g., ± SD, n=3) .
  • Figures : Use Arrhenius plots for thermal stability data or heatmaps for dose-response matrices. Annotate spectra with key functional group assignments .
  • Critical Evaluation : Discuss limitations such as solvent interference in bioassays or instrumental detection limits. Propose replication studies with alternative techniques (e.g., isothermal titration calorimetry vs. SPR) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.